ガバペンチン塩酸塩

概要

説明

Gabapentin, also known by brand names such as Gralise and Neurontin, is an anticonvulsant medication primarily used to treat seizures and nerve pain . It was initially developed as a muscle relaxer and anti-spasmodic medication, but its anticonvulsive properties were discovered later . Gabapentin is thought to work by reducing abnormal electrical activity in the brain . It is believed to bind to calcium channels, modulating their activity and reducing the release of neurotransmitters involved in seizures and nerve pain .

Synthesis Analysis

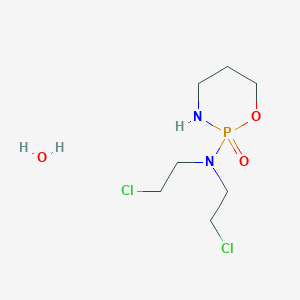

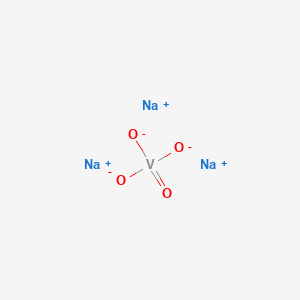

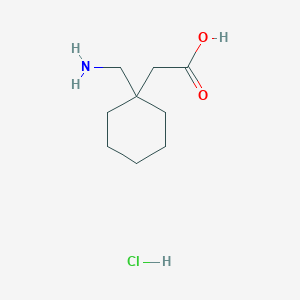

Gabapentin can be synthesized from 1,1-cyclohexane diacetic acid monoamide . The process involves a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite, followed by acidification with hydrochloric acid to obtain gabapentin hydrochloride . The reaction is characterized by the use of ammonia precursor or pre-generated ammonia-isopropanol solution .

Chemical Reactions Analysis

Gabapentin’s stability and reactions have been studied using various techniques such as Scanning Electron Microscope (SEM), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimeter (DSC) . These studies help understand the stability of gabapentin under different conditions and its interactions with other substances.

Physical And Chemical Properties Analysis

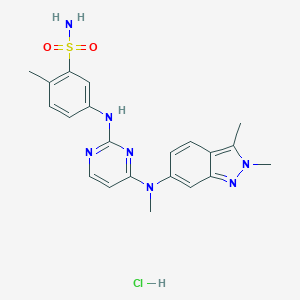

Gabapentin hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 207.7 and a molecular formula of C9H17NO2.HCl . The melting point of gabapentin hydrochloride is 117-118°C .

科学的研究の応用

抗てんかん薬

ガバペンチンは、英国で難治性の局在性てんかんの治療薬として承認されました。 そして1993年にヨーロッパで . 世界中でその抗てんかん薬としての特性で知られるようになりました .

慢性疼痛症候群

ガバペンチンは、特に神経障害性疼痛を含む慢性疼痛症候群の治療に効果的です . この時代から生まれた最初の薬剤の1つでした .

レストレスレッグス症候群

レストレスレッグス症候群の治療法に関する比較分析では、ガバペンチンは、国際レストレスレッグス症候群のスコアを、ドーパミン作動薬と同様のスコアで、同程度の減少に関連付けられていることがわかりました .

神経障害性疼痛

ガバペンチンは、神経障害性疼痛の管理における第一選択薬と考えられています .

精神疾患

ガバペンチンは、精神疾患を含むさまざまな病状に広く使用されています .

睡眠障害

眼表面疾患

最近、ガバペンチンは、眼液製剤として、ドライアイ、神経栄養性角膜炎、角膜潰瘍、神経障害性眼痛などの眼表面の不快感の治療選択肢として検討されてきました .

結晶構造と分子構造

作用機序

Target of Action

Gabapentin Hydrochloride, also known as Gabapentin HCl, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This subunit plays a crucial role in controlling neuronal excitability .

Mode of Action

Instead, it binds to the α2δ-1 subunit, blocking the excitatory influx of calcium . This interaction modulates the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception . Gabapentin HCl also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Biochemical Pathways

Gabapentin HCl affects several biochemical pathways. It inhibits glutamate release and interferes with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Gabapentin HCl also inhibits NF-kB activation and subsequent production of inflammatory cytokines .

Pharmacokinetics

Gabapentin HCl has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions . Its absorption is variable, occurring from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent .

Result of Action

The molecular and cellular effects of Gabapentin HCl’s action include the inhibition of nerve injury-induced trafficking of α1 pore-forming units of calcium channels from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion neurons and dorsal horn neurons . This results in the inhibition of the release of excitatory neurotransmitters, thereby treating neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gabapentin HCl. For instance, Gabapentin HCl is an emerging contaminant frequently detected in water bodies across the globe . Studies using zebrafish as a model organism have shown that Gabapentin HCl can cause malformation of embryos and abnormal movements at concentrations exceeding 50 mg L^−1 . No significant developmental effects were observed at environmentally relevant concentrations .

生物活性

Gabapentin Hydrochloride has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, analgesic, and anti-inflammatory effects. Gabapentin Hydrochloride has also been found to have neuroprotective and neuroregenerative effects, as well as to modulate the release of neurotransmitters such as GABA, glutamate, and glycine.

Biochemical and Physiological Effects

Gabapentin Hydrochloride has been found to have a wide range of biochemical and physiological effects, including the inhibition of calcium influx, the modulation of ion channels, and the inhibition of the release of neurotransmitters such as GABA, glutamate, and glycine. Gabapentin Hydrochloride has also been found to modulate the expression of genes involved in the regulation of neuronal excitability, synaptic plasticity, and neuroprotection.

実験室実験の利点と制限

Gabapentin Hydrochloride is a widely used anticonvulsant drug that has been studied extensively in both in vivo and in vitro models. The advantages of using Gabapentin Hydrochloride in laboratory experiments include its ability to rapidly cross the blood-brain barrier, its high bioavailability, and its ability to be administered orally. The main limitation of using Gabapentin Hydrochloride in laboratory experiments is its potential for drug-drug interactions, which can lead to unpredictable results.

将来の方向性

The potential for Gabapentin Hydrochloride to be used in the treatment of a wide range of neurological disorders has been demonstrated in numerous studies. However, further research is needed to understand the exact mechanisms of action of Gabapentin Hydrochloride and to determine its efficacy in treating various neurological disorders. Additionally, further research is needed to understand the potential for drug-drug interactions and to identify any potential adverse effects associated with the use of Gabapentin Hydrochloride. Other potential future directions for research include the development of novel formulations of Gabapentin Hydrochloride for improved bioavailability and the development of new therapeutic applications for Gabapentin Hydrochloride, such as the treatment of neuropathic pain, anxiety, and depression.

生化学分析

Biochemical Properties

Gabapentin Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Gabapentin Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

The molecular mechanism of Gabapentin Hydrochloride involves several binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the Cavα2δ-1 subunit of voltage-gated calcium channels . This binding interaction blunts the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, Gabapentin Hydrochloride has shown to increase the temporal summation pain threshold in skin compared with placebo . It also significantly reduces the area under the pain intensity curve to hypertonic saline injections in the muscle .

Dosage Effects in Animal Models

In animal models, the effects of Gabapentin Hydrochloride vary with different dosages. For instance, in a study on horses, Gabapentin Hydrochloride was found to be beneficial in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain .

Metabolic Pathways

Gabapentin Hydrochloride is involved in several metabolic pathways. It is absorbed solely via facilitated transport by the LAT1 transporter within the intestines . This process is saturable, meaning the oral bioavailability of Gabapentin Hydrochloride is inversely proportional to the administered dose .

Transport and Distribution

Gabapentin Hydrochloride is transported and distributed within cells and tissues via the LAT1 transporter . This transporter facilitates the absorption of Gabapentin Hydrochloride in the intestines .

Subcellular Localization

Given its interactions with various cellular components such as the alpha-2-delta protein subunit of voltage-gated calcium channels, it can be inferred that Gabapentin Hydrochloride is likely to be localized in areas where these components are present .

特性

IUPAC Name |

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDZAQEMFGLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208880 | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60142-95-2 | |

| Record name | Gabapentin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。